molecular formula C16H15N3O5S2 B2868948 3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 922985-38-4

3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2868948
CAS No.: 922985-38-4
M. Wt: 393.43
InChI Key: GTNDDDZSBQMGEZ-UHFFFAOYSA-N
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Description

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic propanamide derivative characterized by a sulfonyl group linked to a 4-methoxyphenyl moiety and a 1,3,4-oxadiazole ring substituted with a thiophen-2-yl group. Its molecular formula is C₁₉H₁₇N₃O₅S₂, with a molecular weight of 455.48 g/mol. The structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(24-16)13-3-2-9-25-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDDDZSBQMGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article collates various research findings on its biological properties, focusing on its anticancer and antimicrobial activities, along with structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a sulfonamide moiety linked to an oxadiazole ring and a thiophene group, which are known for their pharmacological significance. The molecular formula is C19H23N3O5SC_{19}H_{23}N_{3}O_{5}S with a molecular weight of 405.53 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cells. In vitro assays showed IC50_{50} values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Western blot analysis revealed increased expression of p53 and cleaved caspase-3, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties:

  • Inhibition Studies : Preliminary tests indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing effectiveness comparable to known antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Sulfonamide Group : This moiety is crucial for enhancing water solubility and biological activity.
  • Oxadiazole Ring : Known for its role in various pharmacological activities, modifications at different positions on the ring can significantly affect potency.
  • Thiophene Substitution : The presence of thiophene enhances lipophilicity and may contribute to the compound's ability to penetrate cellular membranes.

Comparative Biological Activity

A comparative analysis with other oxadiazole derivatives reveals that modifications can lead to varying degrees of biological activity:

CompoundIC50_{50} (μM)Activity TypeReference
Compound A0.65Anticancer (MCF-7)
Compound B2.41Anticancer (HeLa)
3-Methoxyphenyl Sulfonamide1.5Antimicrobial

Case Studies

  • Study on Oxadiazole Derivatives : A study by Maftei et al. demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity against leukemia cell lines compared to traditional agents like doxorubicin .
  • Antibacterial Evaluation : Research conducted on sulfonamide-containing compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that the sulfonamide group contributes positively to antimicrobial efficacy .

Comparison with Similar Compounds

Key structural features :

  • 4-Methoxyphenylsulfonyl group : Enhances solubility and modulates electronic properties.
  • Thiophen-2-yl substituent : Introduces electron-rich aromaticity, influencing binding affinity in biological systems.

Synthetic protocols for analogous compounds involve multi-step reactions, including cyclization of hydrazides, sulfonation, and coupling reactions under basic conditions (e.g., Na₂CO₃, DMF, reflux) .

Comparison with Similar Compounds

The following table compares 3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide with structurally related derivatives, focusing on substituents, physical properties, and bioactivity:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Notes
Target Compound C₁₉H₁₇N₃O₅S₂ 455.48 Not reported Thiophen-2-yl, 4-methoxyphenylsulfonyl Potential enzyme inhibition (inferred)
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.42 135–136 4-Methylphenyl, thiazol-2-yl Alkaline Phosphatase tested (no data)
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 354.42 117–118 Phenyl, 5-methylthiazol-2-yl
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅N₅O₂S₂ 369.45 142–143 4-Aminophenyl, 5-methylthiazol-2-yl
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) C₂₄H₂₈N₄O₅S₂ 516.63 142–144 Piperidinyl, 2,4-dimethylphenyl LOX inhibition activity tested
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j) C₂₅H₃₀N₄O₆S₂ 546.67 138–140 4-Ethoxyphenyl, piperidinyl
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)sulfonyl]propanamide C₁₉H₁₇N₃O₇S 431.42 Not reported 1,3-Benzodioxol-5-yl, 4-methoxyphenylsulfonyl

Structural and Functional Insights

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro in compound 8h , 3-nitrophenyl) increase melting points (158–159°C) due to enhanced polarity and intermolecular interactions.
  • Bulky substituents (e.g., piperidinyl in 8a ) elevate melting points (142–144°C) by restricting molecular motion.
  • The target compound’s thiophen-2-yl group, being smaller than phenyl or benzodioxolyl, may lower its melting point relative to 8a or 8j.

Thiazole-linked compounds (e.g., 8d ) are tested for alkaline phosphatase activity, a marker of bone/metabolic disorders. The target compound’s thiophene moiety may enhance interactions with sulfur-binding enzymes or receptors, though specific data are lacking.

Synthetic Flexibility: Substituents on the oxadiazole ring (e.g., phenyl, aminophenyl, benzodioxolyl) are introduced via hydrazide cyclization . The 4-methoxyphenylsulfonyl group is incorporated through sulfonation reactions under basic conditions .

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine intermediate is synthesized through cyclization of thiophene-2-carbohydrazide with carbon disulfide (CS₂) under basic conditions. This method, adapted from propanamide synthesis in Gale et al., involves:

  • Hydrazide Preparation : Thiophene-2-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is treated with hydrazine hydrate to yield thiophene-2-carbohydrazide.
  • Cyclization : The carbohydrazide undergoes cyclization with CS₂ in ethanol under reflux (70°C, 8–12 hours), forming the oxadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 70°C
  • Yield: 68–72%

Sulfonylation of the Propanamide Backbone

The propanamide backbone is functionalized with the 4-methoxyphenylsulfonyl group via a two-step process:

  • Sulfonyl Chloride Synthesis : 4-Methoxyphenylsulfonic acid reacts with phosphorus pentachloride (PCl₅) to form 4-methoxyphenylsulfonyl chloride.
  • Coupling Reaction : 3-Aminopropanoic acid is treated with the sulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 3-((4-methoxyphenyl)sulfonyl)propanoic acid.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility of intermediates
Base Et₃N (2 eq) Neutralizes HCl, prevents side reactions
Temperature 0–5°C (stepwise) Reduces hydrolysis of sulfonyl chloride
Reaction Time 4 hours Completes acyl substitution

Final Amide Coupling

The oxadiazole amine (5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) reacts with 3-((4-methoxyphenyl)sulfonyl)propanoic acid using phosphorus oxychloride (POCl₃) as a cyclizing agent:

  • Activation : The carboxylic acid is activated by POCl₃, forming a reactive acyl chloride intermediate.
  • Nucleophilic Substitution : The oxadiazole amine attacks the acyl chloride, yielding the final propanamide.

Critical Parameters :

  • Solvent : THF (enhances nucleophilicity of amine)
  • Molar Ratio : 1:1.2 (acid:amine) to drive reaction completion
  • Temperature : 45–50°C for 18–24 hours

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, NH), 7.89–7.85 (d, 2H, Ar-H), 7.45–7.41 (m, 3H, thiophene-H), 6.99–6.95 (d, 2H, Ar-OCH₃), 3.82 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂), 2.67 (t, 2H, CH₂).
  • IR (KBr) :
    • 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
  • Mass Spectrometry :
    • m/z 435.08 [M+H]⁺ (calc. 434.12).

Thermal Stability Analysis

DSC/TGA Results :

Parameter Value Interpretation
Melting Point 182–184°C Crystalline purity
Decomposition Temp 240°C (5% weight loss) High thermal stability

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride leads to disubstituted byproducts. Mitigation includes:

  • Slow Addition : Dropwise addition of sulfonyl chloride at 0°C.
  • Workup Protocol : Quenching with ice-water to precipitate pure product.

Low Yields in Oxadiazole Cyclization

Cyclization with CS₂ under reflux often yields ≤70% due to competing hydrolysis. Enhancements involve:

  • Anhydrous Conditions : Molecular sieves in ethanol.
  • Catalytic KI : Accelerates cyclization kinetics.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Route A (POCl₃-mediated) High purity, single-step coupling Requires strict anhydrous conditions 65–70
Route B (DCC/HOBt) Mild conditions, scalable Costly reagents 60–65

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